3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE

Medicinal chemistry Physicochemical profiling Lead optimization

Sourcing structurally validated, CNS-penetrant kinase inhibitor scaffolds for SAR often delays hit-to-lead progression. This 3-sulfonyl-4-anilinoquinoline derivative offers a tPSA of 70 Ų and balanced logP profile that meets blood-brain-barrier permeability requirements, making it suitable for glioblastoma and brain-metastasis screening campaigns. The 6-ethyl substituent provides a matched molecular pair handle for deconvoluting lipophilicity-driven effects on permeability, metabolic stability, and target engagement. Researchers can directly benchmark against published dual Aurora A/B inhibitors and probe the electronic contribution of the 4-chlorobenzenesulfonyl group to hinge-region binding. Available from BenchChem with reliable stock and expedited global delivery, supporting reproducible oncology hit expansion.

Molecular Formula C24H21ClN2O3S
Molecular Weight 452.95
CAS No. 895642-97-4
Cat. No. B2698139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-(3-METHOXYPHENYL)QUINOLIN-4-AMINE
CAS895642-97-4
Molecular FormulaC24H21ClN2O3S
Molecular Weight452.95
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
InChIInChI=1S/C24H21ClN2O3S/c1-3-16-7-12-22-21(13-16)24(27-18-5-4-6-19(14-18)30-2)23(15-26-22)31(28,29)20-10-8-17(25)9-11-20/h4-15H,3H2,1-2H3,(H,26,27)
InChIKeyLUMACKMIFCKKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine Overview


3-(4-Chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine (CAS 895642-97-4) is a fully synthetic 3-sulfonyl-4-anilinoquinoline derivative. This compound combines a 4-chlorobenzenesulfonyl electron‑withdrawing group at the quinoline 3‑position, a lipophilic ethyl substituent at C6, and a 3‑methoxyaniline moiety at the 4‑amino position [1]. Such 4‑anilinoquinoline scaffolds are established pharmacophores in kinase inhibitor design, notably against Aurora kinases and EGFR [2]. However, publicly available primary pharmacological data for this specific compound remain extremely limited [3].

1

4-Anilinoquinoline pharmacophore for kinase inhibitor studies (Aurora, EGFR class)

2

3-Methoxyaniline group compatible with hinge-binding geometry (class-level inference)

3

Limited primary pharmacological data; confirm activity and selectivity independently

3-(4-Chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine: Advantages Over Generic Analogs


Close structural analogs in the 3-sulfonyl-4-aminoquinoline series differ in substitution at the 4‑amino, 6‑position, or sulfonyl aryl groups, and even single‑atom changes can profoundly alter kinase selectivity, cellular potency, and ADME properties [1]. For instance, the 4‑anilinoquinoline sulfonamide chemotype derives its Aurora A/B inhibitory activity from a specific hydrogen‑bond network involving the sulfonamide and the hinge region; swapping the aniline substituent from 3‑methoxyphenyl to benzyl or 4‑methoxybenzyl can abolish this interaction and drastically reduce potency [1]. Furthermore, the 6‑ethyl group modulates logP and topological polar surface area (tPSA), directly impacting membrane permeability and bioavailability relative to 6‑methoxy or 6‑ethoxy congeners [2]. Generic substitution therefore risks loss of the intended biological activity and confounds experimental reproducibility.

I

Aniline-type 4-substituent is essential for Aurora hinge H-bond; benzyl or alkyl analogs may lose >10-fold affinity (class-predicted).

II

6-Ethyl vs. methoxy or ethoxy shifts logP, altering permeability and solubility balance; ADME profile may not transfer.

III

4-Chlorobenzenesulfonyl electronic effect (σp +0.23) differs from unsubstituted or 4-methyl sulfonyl; target selectivity may shift (5–10× Ki in related chemotype).

3-(4-Chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine: Differentiation Evidence


Lipophilicity Advantage of the 6-Ethyl Group

The calculated logP of 3-(4-chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine is 5.88, which provides a measurable increase in lipophilicity compared to the 6-methoxy analog (calculated logP ≈ 5.0–5.2 for the matched molecular pair) and a slight decrease relative to the 6-ethoxy analog (calculated logP ≈ 6.1–6.3) [1]. Within the 4-anilinoquinoline kinase inhibitor class, a logP near 5.5–6.0 is considered optimal for balancing passive membrane permeability with aqueous solubility; compounds with logP > 6.5 frequently exhibit poor solubility and higher off‑target binding [2].

Lipophilicity Window
Class-level inference
Target logP 5.88 vs. 6‑Methoxy ~5.0–5.2, 6‑Ethoxy ~6.1–6.3
May balance permeability and solubility; class optimal range 5.5–6.0
Computed logP; confirm experimentally
Medicinal chemistry Physicochemical profiling Lead optimization

tPSA-Driven CNS Permeability Advantage

The target compound has a computed tPSA of 70 Ų [1]. This value falls within the empirically defined CNS drug space (tPSA < 90 Ų for passive blood-brain barrier penetration) and is notably lower than that of primary sulfonamide-containing 4-anilinoquinoline carbonic anhydrase inhibitors (tPSA typically > 100 Ų) [2]. This differentiates the compound from more polar quinoline-based sulfonamides that are peripherally restricted.

CNS Permeability tPSA
Class-level inference
tPSA 70 Ų vs. CNS threshold 100 Ų
Supports CNS penetration screening context
Computed tPSA; in vivo confirmation needed
Blood-brain barrier CNS drug discovery ADME prediction

3-Methoxyaniline Group Enables Aurora Kinase Inhibition

The 4-anilinoquinoline sulfonamide scaffold requires an N‑aryl (aniline) substituent at the 4-position to engage the kinase hinge region through a conserved hydrogen bond with Ala213 (AURKA) or Ala173 (AURKB) [1]. The 3-methoxyaniline moiety in the target compound provides the requisite N–H donor and aryl ring for this hinge interaction. In contrast, N‑benzyl analogs (e.g., CAS 895640-16-1, Ki not reported but structurally incapable of the same hinge geometry) are expected to show significantly reduced or absent Aurora kinase binding [2]. The most potent dual AURKA/B inhibitor in the published series (compound 9d, IC50 = 0.93 μM AURKA / 0.09 μM AURKB) similarly retains an aniline-type 4-substituent [1].

Aurora Hinge Binding
Class-level inference
3‑Methoxyaniline provides N–H hinge donor; benzyl analog lacks geometry
Class-level structural requirement for Aurora binding
Confirm with kinase panel
Aurora kinase inhibition Cancer therapeutics 4-anilinoquinoline SAR

Electron-Withdrawing Effect of 4-Chlorobenzenesulfonyl Group

The 4-chloro substituent on the benzenesulfonyl group introduces a Hammett σp value of +0.23, increasing the electron-withdrawing character of the sulfonyl moiety relative to an unsubstituted phenylsulfonyl group (σp = 0.00) [1]. In the 5-HT6 receptor antagonist series of 3-(arylsulfonyl)-8-aminoquinolines, the introduction of a 4-chloro substituent on the arylsulfonyl group shifted Ki values by 5- to 10-fold compared to the unsubstituted phenyl analog, demonstrating that even a modest electronic perturbation at this position can significantly alter target binding affinity . The target compound uniquely combines this 4-chlorobenzenesulfonyl group with a 6-ethyl substituent and a 3-methoxyaniline, a substitution pattern not represented in the published 5-HT6 antagonist SAR .

Electronic Effect (σp)
Class-level inference
σp = +0.23 (4‑Cl) vs. 0.00 (H), −0.17 (4‑Me); related 5‑HT₆ Ki shift 5–10×
Electronic modulation may impact target binding
Confirm in target assay
Electronic modulation Structure-activity relationship Sulfonyl quinoline

3-(4-Chlorobenzenesulfonyl)-6-ethyl-N-(3-methoxyphenyl)quinolin-4-amine: Application Scenarios


Aurora Kinase A/B Inhibitor Screening

The 4-anilinoquinoline scaffold with a 3-methoxyaniline substituent meets the structural requirements for Aurora kinase hinge binding, as established by Al-Sanea et al. (2020) [1]. This compound can serve as a starting point for hit expansion in oncology programs targeting Aurora A/B-driven malignancies such as triple-negative breast cancer and acute myeloid leukemia. Researchers should benchmark against published dual inhibitor 9d (AURKA IC50 = 0.93 μM, AURKB IC50 = 0.09 μM) [1] and confirm selectivity against a kinome panel.

CNS-Penetrant Kinase Inhibitor Lead Identification

With a tPSA of 70 Ų, this compound resides within the favorable CNS drug space (tPSA < 90 Ų) [2]. It is suitable for screening campaigns targeting glioblastoma or brain-metastatic cancers where blood-brain barrier penetration is essential. The predicted CNS MultiParameter Optimization (MPO) score also benefits from the balanced logP and tPSA profile, differentiating this compound from more polar quinoline sulfonamides that are peripherally restricted.

Electronic SAR Studies of 3-Arylsulfonylquinolines

The presence of the electron-withdrawing 4-chlorobenzenesulfonyl group (σp = +0.23) [3] allows researchers to systematically probe the impact of aryl sulfonyl electronics on target binding. Parallel testing against the unsubstituted phenylsulfonyl analog can quantify the electronic contribution to potency, which in the related 5-HT6 antagonist chemotype shifted Ki by 5–10-fold . This compound is thus valuable for medicinal chemistry SAR expansion around the 3-position sulfonyl group.

Physicochemical Comparator for Matched Molecular Pair Analysis

The 6-ethyl substituent provides a specific logP increment (~0.7 units) relative to the 6-methoxy analog and a decrement (~0.3 units) relative to the 6-ethoxy analog [2]. This compound is an ideal member of a matched molecular pair set for deconvoluting the contribution of 6-position alkyl chain length to permeability, metabolic stability, and target engagement in cell-based assays.

Application
Selection Property
Validation Focus
Aurora Kinase A/B Screening
Hinge-binding aniline geometry
Kinase panel selectivity profiling
CNS Kinase Inhibitor Screening
Low tPSA profile
BBB permeability model validation
Electronic SAR Studies
4‑Chloro electron‑withdrawing effect
Hammett σp correlation in target assay
Matched Molecular Pair Analysis
6‑Ethyl logP increment
Permeability / stability deconvolution
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